molecular formula C6H5FN4 B6154490 2-(azidomethyl)-5-fluoropyridine CAS No. 2228685-98-9

2-(azidomethyl)-5-fluoropyridine

Cat. No.: B6154490
CAS No.: 2228685-98-9
M. Wt: 152.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both an azide group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nucleophilic substitution reaction where a halogenated pyridine, such as 2-(bromomethyl)-5-fluoropyridine, reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via an S_N2 mechanism, resulting in the formation of the azide compound.

Industrial Production Methods

While specific industrial production methods for 2-(azidomethyl)-5-fluoropyridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

    Functionalized Pyridines: Obtained through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-5-fluoropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can interact with various biological targets. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-5-fluoropyridine is unique due to the presence of both an azide group and a fluorine atom on the pyridine ring.

Properties

CAS No.

2228685-98-9

Molecular Formula

C6H5FN4

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.